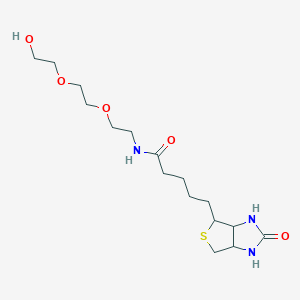

Biotin-PEG3-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJDHGWKSPEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG3-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Biotin-PEG3-OH, a bifunctional linker widely utilized in biomedical research and drug development. We will explore its core mechanism of action, dissecting the individual contributions of its three key components: the biotin moiety, the polyethylene glycol (PEG) spacer, and the terminal hydroxyl group. This document outlines its chemical properties, presents its primary applications with workflow diagrams, and includes a generalized experimental protocol for its use in protein biotinylation.

Core Mechanism of Action

This compound is a biotinylation reagent designed to covalently attach biotin to other molecules. Its mechanism is not one of a bioactive molecule with a signaling pathway, but rather a chemical tool that leverages three distinct functional parts:

-

Biotin Moiety: The operational head of the molecule, biotin (Vitamin B7), forms one of the strongest known non-covalent bonds in nature with the proteins avidin and streptavidin.[1][2] This interaction is characterized by an exceptionally low dissociation constant (Kd) of approximately 10⁻¹⁴ to 10⁻¹⁵ M, making the bond rapid, highly specific, and essentially irreversible under most experimental conditions.[1][2][3] This stable interaction is the foundation for its utility in detection, purification, and labeling applications.

-

PEG3 Linker: The tri-ethylene glycol (PEG3) spacer arm physically separates the biotin moiety from the conjugated molecule. This separation is critical for several reasons:

-

Reduces Steric Hindrance: The flexible PEG linker allows the biotin to extend away from the surface of the conjugated molecule, ensuring it can efficiently access the deep binding pockets of streptavidin or avidin.

-

Enhances Solubility: PEG is inherently hydrophilic, and its inclusion in the linker increases the aqueous solubility of the biotinylated molecule. This is particularly advantageous when working with hydrophobic proteins or small molecules, as it helps prevent aggregation.

-

Biocompatibility: PEG linkers are well-known for their lack of toxicity and low immunogenicity, making them suitable for in vivo and in vitro biological applications.

-

-

Terminal Hydroxyl (-OH) Group: This primary alcohol is the reactive handle for conjugation. The hydroxyl group can be chemically modified or activated to react with various functional groups on a target molecule, such as carboxylic acids, esters, or amines, to form a stable covalent bond. This versatility allows this compound to be attached to a wide range of biomolecules, including proteins, peptides, and small molecule drugs.

The combined action of these three components makes this compound a versatile tool for tethering a molecule of interest to a streptavidin-based detection or purification system.

Key Applications and Workflows

This compound is a foundational reagent in numerous biotechnological applications. Its primary uses include labeling biomolecules for detection and purification, and as a component in more complex molecular architectures like PROTACs.

The most common application is the biotinylation of proteins, antibodies, or nucleic acids. Once biotinylated, these molecules can be easily detected using enzyme-conjugated streptavidin (e.g., in ELISA or Western blotting) or captured from complex mixtures using streptavidin-coated beads for affinity purification.

Below is a diagram illustrating the general workflow for biotinylating a protein and subsequent purification.

This compound serves as a foundational linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, the this compound linker connects the ligand that binds to the target protein with the ligand that recruits the E3 ligase.

The diagram below illustrates the mechanism of action for a PROTAC molecule.

Quantitative Data

The utility of this compound is defined by the chemical and physical properties of its components. The following table summarizes key quantitative data associated with the molecule and its interactions.

| Parameter | Value | Source / Comment |

| Molecular Formula | C₁₆H₂₉N₃O₅S | |

| Molecular Weight | 375.49 g/mol | |

| Solubility | Soluble in Water, DMSO, DMF, Alcohols | |

| Biotin-Streptavidin Kd | ~10⁻¹⁴ - 10⁻¹⁵ M | The dissociation constant (Kd) signifies one of the strongest non-covalent bonds in nature. |

| Spacer Arm Length | ~15.9 Å (Angstroms) | Calculated based on standard bond lengths. The PEG3 unit provides significant spacing. |

| Purity | Typically >95% or >98% | Varies by supplier; essential for reproducible conjugation. |

Experimental Protocols

The following is a generalized protocol for the biotinylation of a protein with primary amines (e.g., lysine residues) using an activated form of this compound, such as an NHS-ester derivative. Note: The hydroxyl group on this compound must first be activated or converted to a reactive group (like an NHS ester or TFP ester) to react efficiently with amines.

A. Materials Required:

-

Protein of interest (at 1-2 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).

-

Activated this compound reagent (e.g., Biotin-PEG3-NHS Ester).

-

Anhydrous DMSO or DMF to dissolve the biotinylation reagent.

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) for removing excess biotin.

-

Reaction tubes.

B. Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the reaction and must be removed via dialysis or a desalting column.

-

Prepare Biotin Reagent: Immediately before use, dissolve the activated this compound reagent in DMSO or DMF to a final concentration of ~10 mg/mL. Do not prepare stock solutions for long-term storage as they are moisture-sensitive.

-

Calculate Reagent Volume: Determine the amount of biotin reagent needed. A 10 to 20-fold molar excess of biotin reagent to protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Reaction: Add the calculated volume of the dissolved biotin reagent to the protein solution. Mix gently by pipetting.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times or higher temperatures may increase labeling efficiency but also risk protein denaturation.

-

Removal of Excess Biotin: After incubation, remove non-reacted biotin reagent using a desalting column, following the manufacturer’s instructions. This step is crucial to prevent interference in downstream applications.

-

Storage: Store the now biotinylated protein at 4°C or -20°C. The stability will depend on the specific protein.

The diagram below visualizes the core chemical relationship.

References

A Comprehensive Technical Guide to Biotin-PEG3-OH (CAS Number: 289714-02-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-OH, a versatile heterobifunctional linker used extensively in bioconjugation, diagnostics, and the development of targeted therapeutics. This document details its chemical properties, provides experimental protocols for its use, and illustrates relevant biological and experimental workflows.

Core Properties and Specifications

This compound, also known as Biotin-PEG3-alcohol, is a molecule that incorporates a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The PEG3 spacer enhances water solubility and reduces steric hindrance, while the terminal hydroxyl group allows for covalent attachment to various functional groups after appropriate activation.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 289714-02-9 | [1][2][3][4][5] |

| Molecular Formula | C16H29N3O5S | |

| Molecular Weight | ~375.49 g/mol | |

| Appearance | White solid | |

| Purity | Typically >95% to >98% | |

| Storage Conditions | -20°C | |

| Synonyms | Biotin-PEG3-alcohol, (+)-Biotin-PEG3-OH |

Applications in Research and Development

This compound is a valuable reagent in a multitude of applications within the life sciences:

-

Biotinylation: The primary application is the biotinylation of proteins, peptides, nucleic acids, and other molecules. The resulting biotinylated molecules can be used in various assays, including ELISAs, Western blotting, and immunohistochemistry, where they are detected using streptavidin or avidin conjugates.

-

Drug Delivery: The PEG spacer enhances the pharmacokinetic properties of conjugated drugs, and the biotin moiety can be used for targeted delivery to cells or tissues that overexpress biotin receptors.

-

PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

-

Surface Immobilization: Molecules can be biotinylated with this compound and then immobilized on streptavidin-coated surfaces, such as biosensors or microarrays.

Experimental Protocols

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules like amines or carboxylates. Therefore, it typically requires activation to a more reactive species for efficient conjugation. Below are detailed protocols for the activation of the hydroxyl group and subsequent conjugation to a protein.

Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions with primary amines on a protein.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dimethylformamide (DMF)

-

Protein to be conjugated (e.g., antibody in amine-free buffer like PBS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Desalting column

Protocol:

-

Tosylation of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM to a final concentration of 0.1 M.

-

Add TEA (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG3-OTs.

-

-

Conjugation of Biotin-PEG3-OTs to a Protein:

-

Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.

-

Dissolve the activated Biotin-PEG3-OTs (10-20 fold molar excess over the protein) in anhydrous DMF.

-

Add the Biotin-PEG3-OTs solution to the protein solution.

-

Add DIPEA (3.0 equivalents relative to the Biotin-PEG3-OTs).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Remove the excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Determine the degree of biotinylation using a HABA assay or a similar quantification method.

-

Derivatization to Biotin-PEG3-Amine and Conjugation

An alternative approach is to first convert the hydroxyl group to an amine, which can then be readily conjugated to carboxylic acid groups on a protein using carbodiimide chemistry.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium azide (NaN3)

-

Triphenylphosphine (PPh3)

-

Protein with accessible carboxylic acid groups

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

MES buffer (pH 6.0)

-

Desalting column

Protocol:

-

Synthesis of Biotin-PEG3-Amine:

-

Mesylation: Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous THF. Add MsCl (1.2 eq) dropwise at 0°C and stir at room temperature overnight.

-

Azidation: Add NaN3 (3.0 eq) and DMF, and heat the reaction to 80°C for 24 hours.

-

Reduction: After cooling, add water and extract with an organic solvent. Concentrate the organic phase and dissolve the residue in THF/water. Add PPh3 (1.5 eq) and stir at room temperature for 12 hours to reduce the azide to an amine.

-

Purify the resulting Biotin-PEG3-Amine by column chromatography.

-

-

EDC/NHS Coupling to Protein Carboxylic Acids:

-

Dissolve the protein in MES buffer (pH 6.0).

-

Add EDC (10-fold molar excess over protein) and NHS (20-fold molar excess over protein).

-

Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.

-

Add Biotin-PEG3-Amine (50-fold molar excess over protein).

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding hydroxylamine or Tris buffer.

-

Purify the biotinylated protein using a desalting column.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize the complex processes involved in the application of this compound.

Caption: Workflow for the activation and conjugation of this compound.

Caption: Workflow of a sandwich ELISA using a biotinylated antibody.

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a fundamental tool for researchers in chemistry, biology, and medicine. Its unique structure allows for the straightforward biotinylation of a wide range of molecules, enabling advancements in diagnostics, targeted therapies, and our fundamental understanding of biological processes. The protocols and workflows provided in this guide offer a starting point for the successful application of this versatile linker in your research endeavors.

References

Biotin-PEG3-OH: An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Biotin-PEG3-OH, a heterobifunctional linker widely utilized in biomedical research and drug development. We delve into its core physicochemical properties, with a particular focus on its molecular weight and versatile reactivity. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth experimental protocols for bioconjugation, surface functionalization, and affinity-based assays. Furthermore, we present key logical and experimental workflows through detailed diagrams to facilitate a deeper understanding of its application in complex biological systems.

Introduction

This compound is a valuable chemical tool that incorporates a biotin moiety, a tri-ethylene glycol (PEG3) spacer, and a terminal hydroxyl group. The biotin component provides a high-affinity binding handle for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This interaction is fundamental to numerous detection, purification, and targeting applications. The hydrophilic PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding of conjugated biomolecules. The terminal hydroxyl group, while requiring activation, offers a versatile point of attachment for a wide range of molecules, making this compound a key reagent in the construction of complex bioconjugates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 375.5 g/mol | [1] |

| Molecular Formula | C16H29N3O5S | [1] |

| CAS Number | 289714-02-9 | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage Conditions | -20°C, protected from moisture | [1] |

Core Applications and Methodologies

The unique trifunctional nature of this compound lends itself to a variety of applications in biomedical research. This section outlines the key experimental uses and provides detailed protocols for each.

Bioconjugation via Hydroxyl Group Activation

The terminal hydroxyl group of this compound is not inherently reactive towards biomolecules. Therefore, an activation step is required to convert it into a more reactive functional group capable of forming stable covalent bonds with proteins, peptides, or other molecules. A common strategy involves the conversion of the hydroxyl group to a tresyl-activated ester, which readily reacts with primary amines.

Experimental Protocol: Activation of this compound and Conjugation to a Protein

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Tresyl chloride

-

Cold diethyl ether

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column

Procedure:

-

Activation of this compound: a. Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add anhydrous pyridine to the solution with continuous stirring. d. Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture. e. Allow the reaction to stir at 0°C for 30 minutes, followed by 1.5 hours at room temperature. f. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC). g. Once the reaction is complete, concentrate the mixture using a rotary evaporator. h. Precipitate the tresyl-activated Biotin-PEG3 by adding the concentrated solution to cold diethyl ether. i. Collect the precipitate by filtration and dry under vacuum.

-

Conjugation to Protein: a. Dissolve the tresyl-activated Biotin-PEG3 in an amine-free buffer (e.g., PBS, pH 7.2-8.0). b. Add the activated Biotin-PEG3 solution to the protein solution. A starting molar ratio of 20:1 (activated PEG to protein) is recommended, though this may require optimization. c. Gently mix the solution and incubate for 2 to 24 hours at room temperature or 4°C with gentle agitation. The optimal incubation time and temperature will depend on the stability and reactivity of the target protein.

-

Purification: a. Remove excess, unreacted Biotin-PEG3 and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Surface Functionalization and Immobilization

This compound can be utilized to functionalize surfaces, such as glass slides or nanoparticles, to create a biotinylated interface for the specific capture of streptavidin-conjugated molecules. This often involves the activation of the hydroxyl group to react with a functionalized surface.

Experimental Protocol: Surface Functionalization of an Amine-Modified Surface

Materials:

-

Amine-functionalized surface (e.g., APTES-coated glass slide)

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous acetonitrile

-

Anhydrous pyridine

-

Streptavidin-conjugated molecule for validation

Procedure:

-

Activation of this compound with DSC: a. Dissolve this compound and DSC (1.2 equivalents) in anhydrous acetonitrile. b. Add anhydrous pyridine (2.0 equivalents) to the solution. c. Stir the reaction at room temperature for 2-4 hours under an inert atmosphere. d. The resulting solution contains the activated Biotin-PEG3-NHS ester.

-

Surface Immobilization: a. Immerse the amine-functionalized surface in the solution containing the activated Biotin-PEG3-NHS ester. b. Allow the reaction to proceed for 12-24 hours at room temperature. c. After incubation, thoroughly wash the surface with acetonitrile, followed by deionized water to remove any non-covalently bound material. d. The surface is now biotinylated and ready for the immobilization of streptavidin-conjugated molecules.

Pull-Down Assays for Protein-Protein Interactions

Biotinylated molecules serve as excellent baits for isolating interacting partners from complex biological mixtures in pull-down assays. A protein of interest can be conjugated with activated this compound, and this biotinylated "bait" can then be used to capture "prey" proteins.

Experimental Protocol: Biotinylated Protein Pull-Down Assay

Materials:

-

Biotinylated bait protein (prepared as in section 3.1)

-

Cell lysate containing potential interacting proteins

-

Streptavidin-coated magnetic beads

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Bead Preparation: a. Resuspend the streptavidin-coated magnetic beads and wash them three times with lysis buffer.

-

Bait Immobilization: a. Add the biotinylated bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction. b. Wash the beads three times with wash buffer to remove any unbound bait protein.

-

Incubation with Cell Lysate: a. Add the cell lysate to the beads with the immobilized bait and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: a. After incubation, wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

-

Elution and Analysis: a. Elute the captured proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes. b. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein.

Visualizing Key Relationships and Workflows

To further clarify the application of this compound, the following diagrams illustrate the fundamental biotin-streptavidin interaction and a typical experimental workflow for a pull-down assay.

Caption: The high-affinity, non-covalent interaction between biotin and streptavidin.

Caption: A generalized experimental workflow for a pull-down assay using a biotinylated bait protein.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the fields of biochemistry, molecular biology, and drug development. Its well-defined structure, coupled with the robust biotin-streptavidin interaction, enables a wide range of applications, from the creation of complex bioconjugates to the sensitive detection and isolation of biomolecules. The protocols and diagrams provided in this guide are intended to serve as a foundational resource for the effective implementation of this compound in your research endeavors. As with any experimental system, optimization of the provided protocols for your specific application is highly recommended to achieve the best results.

References

Solubility of Biotin-PEG3-OH in DMSO and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-OH in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this reagent is critical for its effective use in a wide range of applications, including bioconjugation, targeted drug delivery, and diagnostic assay development. This document presents available quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and experimental workflows.

Solubility Data

While precise quantitative solubility data for this compound is not extensively published, several chemical suppliers qualitatively describe it as soluble in both DMSO and water.[1] The presence of the hydrophilic polyethylene glycol (PEG) spacer is known to enhance aqueous solubility.[] To provide a quantitative perspective, the table below includes solubility data for structurally similar Biotin-PEG3 derivatives. This data can serve as a valuable reference for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Source |

| Biotin-PEG3-azide | DMSO | 100 mg/mL (224.95 mM) | MedchemExpress.com[3] |

| Water | 10 mg/mL (22.49 mM) | MedchemExpress.com[3] | |

| Biotin-PEG3-CONH-Ph-CF3-diazirine | DMSO | 100 mg/mL (155.11 mM) | GlpBio[4] |

| BCN-PEG3-Biotin | DMSO | 100 mg/mL (168.14 mM) | MedchemExpress.com |

Note: The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes. It is recommended to perform solubility tests for your specific experimental conditions.

Experimental Protocol for Solubility Determination

This section outlines a general protocol for determining the kinetic and thermodynamic solubility of this compound.

Materials and Equipment

-

This compound

-

Anhydrous DMSO

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Micro-pH meter

Kinetic Solubility Protocol

This method is a high-throughput approach to estimate the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility and biological assays.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is considered the kinetic solubility limit.

Thermodynamic (Shake-Flask) Solubility Protocol

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (DMSO or water) in a sealed vial.

-

Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Supernatant Analysis: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualizations

The following diagrams, generated using the DOT language, illustrate common applications and workflows involving biotin-PEGylated molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Benefits of the Biotin-PEG3-OH Hydrophilic Spacer

Executive Summary

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and functionality of the resulting biomolecule. The this compound linker has emerged as a versatile and highly beneficial tool in drug development, diagnostics, and proteomics. This technical guide provides a comprehensive overview of the core advantages conferred by the this compound hydrophilic spacer. Its unique structure, combining the high-affinity biotin tag with a discrete three-unit polyethylene glycol (PEG) spacer terminating in a reactive hydroxyl group, offers a powerful combination of properties. This document will detail the physicochemical benefits, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams of associated workflows and mechanisms to fully illustrate the utility of this linker in advanced biological research and therapeutic design.

Core Benefits of the this compound Spacer

The integration of a this compound linker into bioconjugates imparts several critical advantages that enhance their performance in a multitude of applications. These benefits are derived from the distinct properties of each of its constituent parts: the biotin moiety, the hydrophilic PEG3 spacer, and the terminal hydroxyl group.

Enhanced Hydrophilicity and Solubility

A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1] Many therapeutic agents, fluorescent dyes, and other small molecules are inherently hydrophobic, which can lead to poor solubility in aqueous buffers, causing aggregation and rapid clearance from circulation. The ethylene glycol units of the PEG chain are hydrophilic, which helps to impart greater water solubility to the entire conjugate.[2][3][4] This enhanced solubility is crucial for preventing the aggregation of labeled proteins in solution and ensuring the stability and bioavailability of the molecule.[]

Reduction of Steric Hindrance

The biotin-avidin (or streptavidin) interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M. However, for this interaction to occur efficiently, the biotin must be accessible to the binding pocket of the avidin protein. When biotin is directly attached to a large biomolecule like an antibody or enzyme, the bulk of the protein can physically block, or sterically hinder, this interaction. The PEG3 spacer arm introduces a flexible chain of a defined length between the biotin and the conjugated molecule. This separation physically extends the biotin away from the surface of the biomolecule, minimizing steric hindrance and ensuring unimpeded, high-affinity binding to avidin or streptavidin.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents. Even a short PEG3 chain can contribute to this effect by creating a hydrophilic shield around the molecule. This can reduce recognition by the immune system, thereby lowering immunogenicity. Furthermore, this hydrophilic property can decrease non-specific binding to other proteins and cell surfaces, potentially leading to a longer circulation half-life and better targeting to the intended site of action.

Versatility and Functionalization

The terminal hydroxyl group (-OH) on the this compound linker makes it a versatile building block for further chemical modification. While not reactive on its own towards biomolecules, the hydroxyl group can be readily activated or converted into a wide range of other functional groups to suit specific conjugation chemistries. For example, it can be transformed into:

-

NHS esters to react with primary amines (e.g., lysine residues on proteins).

-

Maleimides to target sulfhydryl groups (e.g., cysteine residues).

-

Alkynes or Azides for use in "click chemistry" reactions.

-

Carboxylic acids for coupling with amines via carbodiimide chemistry.

-

Aldehydes for reaction with hydrazides or oxyamines.

This adaptability allows researchers to employ the Biotin-PEG3 core structure in a vast array of labeling and conjugation scenarios.

Quantitative Data Presentation

The following table summarizes the key physicochemical properties of this compound and its common derivatives. This data is essential for designing and executing precise bioconjugation strategies.

| Property | This compound | Biotin-PEG3-amine | Biotin-PEG3-azide | Biotin-PEG3-Maleimide |

| Molecular Weight ( g/mol ) | ~405.5 | 434.6 | 444.5 | 569.7 |

| CAS Number | 289714-02-9 | 359860-27-8 | 875770-34-6 | 1431618-70-0 |

| Spacer Arm Length | ~15.9 Å | ~15.9 Å | ~15.9 Å | ~21.8 Å |

| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF | Soluble in DMF, DMSO; moderately in water | Soluble in DMSO, DMF, DCM |

| Reactive Group | Hydroxyl (-OH) | Primary Amine (-NH₂) | Azide (-N₃) | Maleimide |

| Reacts With | Can be activated to react with various groups | Carboxylic acids, NHS esters, aldehydes | Alkynes, phosphines (Staudinger) | Sulfhydryls/Thiols (-SH) at pH 6.5-7.5 |

| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |

Key Experimental Protocols

The following protocols provide standardized methodologies for the use of Biotin-PEG3 linkers in common bioconjugation applications.

Protocol 1: General Protein Biotinylation using a Biotin-PEG3-NHS Ester

This protocol describes the labeling of primary amines (e.g., on lysine residues) of a protein using an N-hydroxysuccinimide (NHS) ester derivative of a Biotin-PEG3 linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Biotin-PEG3-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Methodology:

-

Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG3-NHS Ester in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.

-

Reaction Setup: Adjust the protein solution concentration to 1-10 mg/mL in a suitable reaction buffer. The buffer must not contain primary amines (e.g., Tris).

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and the quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Confirmation: Confirm biotinylation using methods such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.

Protocol 2: Affinity Purification of a Biotinylated Protein

This protocol details the capture and purification of a biotinylated protein from a complex mixture using streptavidin-conjugated agarose beads.

Materials:

-

Cell lysate or solution containing the biotinylated protein

-

Streptavidin-agarose beads (or magnetic beads)

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST)

-

Elution Buffer: 0.1 M glycine, pH 2.8, or competitive elution buffer containing 2-5 mM free biotin

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Methodology:

-

Lysate Preparation: Clarify the protein solution or cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

-

Bead Equilibration: Wash the streptavidin-agarose beads three times with Wash Buffer according to the manufacturer's instructions.

-

Binding: Add the clarified lysate to the equilibrated beads and incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated protein to bind to the streptavidin.

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with 10-20 bed volumes of cold Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Denaturing Elution: Add 2-3 bed volumes of Elution Buffer (0.1 M glycine, pH 2.8) and incubate for 5-10 minutes. Pellet the beads and immediately transfer the supernatant (containing the purified protein) to a new tube containing Neutralization Buffer to restore a neutral pH.

-

Competitive Elution: For a gentler elution, incubate the beads with a buffer containing a high concentration of free biotin. This is less efficient due to the strong biotin-streptavidin bond.

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE, Western blot, or other downstream applications to confirm the purity and identity of the isolated protein.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key structures, workflows, and concepts related to the this compound spacer.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for protein biotinylation.

Caption: PEG3 spacer minimizing steric hindrance.

Caption: Role of a PEG spacer in a targeted drug delivery system.

References

The Pivotal Role of the PEG3 Linker in Bioconjugation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, safety, and pharmacokinetic profile of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

The PEG3 Linker: Structure and Physicochemical Properties

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (−CH₂−CH₂−O−).[2] The PEG3 linker is a monodisperse compound containing exactly three such units. This defined structure provides a precise length of approximately 14 angstroms, which is a critical parameter in rational drug design.

The core physicochemical properties that make PEG3 an advantageous linker include:

-

Hydrophilicity: The repeating ether units form hydrogen bonds with water, making the PEG3 linker and the resulting conjugates highly water-soluble.[3][4] This is crucial for overcoming the inherent hydrophobicity of many small molecule drugs or payloads, preventing aggregation and improving stability in aqueous environments.

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with minimal toxicity. The PEG chain can create a hydration shell around the bioconjugate, masking it from the immune system and proteolytic enzymes, which can reduce immunogenicity and enhance stability.

-

Flexibility: The rotational freedom of the C-O single bonds in the PEG3 backbone imparts significant flexibility. This allows the linked components of a bioconjugate (e.g., an antibody and a drug) to maintain their optimal conformations and functions without being sterically hindered.

-

Defined Length: Unlike polydisperse PEG polymers, the discrete PEG3 linker provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must optimally orient a target protein and an E3 ligase for ternary complex formation.

Core Advantages in Bioconjugate Design

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

Core advantages of the PEG3 spacer in bioconjugation.

Applications in Advanced Therapeutics

The versatile properties of the PEG3 linker have made it a valuable component in several classes of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component determining the ADC's stability, solubility, and efficacy. PEG3 linkers are often incorporated to:

-

Mitigate Hydrophobicity: Many cytotoxic payloads are highly hydrophobic. Attaching them to an antibody can induce aggregation, leading to rapid clearance from circulation. A hydrophilic PEG3 linker improves the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.

-

Ensure Steric Freedom: The PEG3 spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

General structure of an ADC with a PEG3 linker.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's role is not merely to connect but to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The PEG3 linker is advantageous in PROTAC design because:

-

It provides optimal length and flexibility to correctly orient the two proteins for efficient ubiquitination.

-

Its hydrophilicity improves the solubility and cell permeability of the overall PROTAC molecule, which can otherwise be large and hydrophobic.

PROTAC mechanism highlighting the linker's role.

Quantitative Data Summary

The length of the PEG linker significantly influences the physicochemical and biological properties of bioconjugates. While data often compares a range of PEG lengths, the principles are directly applicable to the rational use of PEG3.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

This table summarizes data from a study on non-binding IgG conjugated to the cytotoxic agent MMAE with a Drug-to-Antibody Ratio (DAR) of 8. It demonstrates that increasing PEG linker length generally decreases the clearance rate, thereby extending circulation time.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG-MMAE conjugates. Note: PEG3 data was not explicitly provided in this specific study, but the trend illustrates the general impact of short PEG linkers. |

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

In some contexts, a shorter linker may be beneficial. This table, derived from a study on antagonists for the Gastrin-Releasing Peptide Receptor (GRPR), shows that shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal linker length is application-dependent and may involve a trade-off between pharmacokinetics and target engagement.

| PEG Linker Length | IC50 (nM) | Relative Affinity | Target System |

| PEG2 | 1.7 ± 0.2 | Highest | GRPR Antagonist |

| PEG3 | 2.1 ± 0.3 | High | GRPR Antagonist |

| PEG4 | 2.9 ± 0.4 | Medium | GRPR Antagonist |

| PEG11 | 11.2 ± 1.5 | Lowest | GRPR Antagonist |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. |

It is important to note that in other applications, such as 89Zr-radiolabeled antibodies for PET imaging, a PEG3 linker was found to increase the rate of metabolism and excretion compared to a construct without the linker. This was considered advantageous as it enhanced image contrast by reducing nonspecific accumulation of the radionuclide.

Key Experimental Protocols

The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers.

Protocol 1: Amine-Reactive Conjugation via NHS Ester

This protocol describes the conjugation of an NHS-PEG3-Ester to primary amines (e.g., lysine residues) on an antibody or other protein.

Materials:

-

Antibody/Protein in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-PEG3-Drug/Molecule

-

Reaction Buffer: Amine-free buffer such as PBS or Borate buffer, pH 7.5-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba™ Spin) or dialysis cassette for purification

-

Anhydrous DMSO for dissolving the NHS-PEG3 reagent

Methodology:

-

Buffer Exchange: Equilibrate the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL. This removes any interfering primary amines from the storage buffer.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Drug reagent in anhydrous DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved NHS-PEG3 reagent to the antibody solution. The exact ratio should be optimized for the desired DAR.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted small molecules and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS at 4°C with several buffer changes.

-

Characterization: Determine the final protein concentration (e.g., BCA assay) and the DAR using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Thiol-Reactive Conjugation via Maleimide

This protocol details the conjugation of a Maleimide-PEG3-Linker to free thiols (e.g., from reduced cysteine residues) on an antibody.

Materials:

-

Antibody in PBS

-

Reducing Agent: e.g., Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG3-Drug/Molecule

-

Reaction Buffer: PBS, pH 6.5-7.5, often containing EDTA to prevent re-oxidation of thiols.

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Desalting column or dialysis cassette

-

Anhydrous DMSO or DMF

Methodology:

-

Antibody Reduction (if necessary): To expose interchain cysteine residues, add a 2-5 fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C.

-

Buffer Exchange: Immediately after reduction, remove the excess TCEP by buffer exchanging the antibody into the Reaction Buffer using a desalting column.

-

Reagent Preparation: Dissolve the Maleimide-PEG3-Drug reagent in DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved maleimide reagent to the reduced antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C overnight in the dark (maleimide is light-sensitive).

-

Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide reagent) to quench the reaction. Incubate for 20 minutes.

-

Purification: Purify the resulting ADC using SEC or dialysis as described in Protocol 1.

-

Characterization: Characterize the final conjugate for protein concentration, DAR, and aggregation.

Workflow for ADC synthesis with a Maleimide-PEG3 linker.

Conclusion

The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like PEG3 will be crucial in developing safer and more effective targeted therapies.

References

The Unyielding Bond: An In-depth Technical Guide to the Biotin-Avidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The exceptionally strong and highly specific non-covalent interaction between biotin (vitamin B7) and the protein avidin is a cornerstone of modern biotechnology and drug development. With a dissociation constant (Kd) in the femtomolar range, this bond is one of the most robust biological interactions known, making it an invaluable tool for a myriad of applications, from immunoassays and affinity chromatography to targeted drug delivery and advanced molecular imaging. This technical guide provides a comprehensive overview of the core principles governing the biotin-avidin interaction, detailed methodologies for its characterization, and a quantitative analysis of its remarkable strength.

The Molecular Basis of an Ultra-High Affinity Interaction

The biotin-avidin complex serves as a paradigm for understanding high-affinity protein-ligand interactions.[1] Avidin, a tetrameric glycoprotein found in egg whites, is composed of four identical subunits, each capable of binding one molecule of biotin.[2][3][4][5] This tetrameric structure contributes significantly to the avidity of the interaction. The bacterial analogue, streptavidin, isolated from Streptomyces avidinii, shares a similar tetrameric structure and high affinity for biotin but lacks the glycosylation of avidin, which can sometimes lead to lower non-specific binding in certain applications.

The extraordinary affinity, with a dissociation constant (Kd) on the order of 10⁻¹⁵ M, arises from a combination of factors. The biotin binding pocket in avidin is a deep, hydrophobic cleft. The binding is characterized by a significant burial of surface area, extensive van der Waals contacts, and a network of hydrogen bonds that create a highly complementary interface. Once formed, the biotin-avidin complex is remarkably stable, withstanding extremes of pH, temperature, organic solvents, and denaturing agents.

Quantitative Analysis of Interaction Strength

The strength of the biotin-avidin interaction and its variants has been extensively quantified using various biophysical techniques. The following tables summarize key kinetic and thermodynamic parameters, providing a comparative view of the different systems.

| Interaction | Dissociation Constant (Kd) | Association Constant (Ka) | Method | Reference |

| Biotin-Avidin | ~10⁻¹⁵ M | ~10¹⁵ M⁻¹ | Various | |

| Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10¹⁴ - 10¹⁵ M⁻¹ | Various | |

| Biotin-NeutrAvidin | - | - | - | - |

| Biotinylated Oligonucleotide-Immobilized Avidin | 7 ± 3 x 10⁻¹² M | - | - |

| Interaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Heat Capacity Change (ΔCp) | Temperature | Method | Reference |

| Biotin-Avidin | -23.4 kcal/mol | Smaller (negative) than Biotin-Streptavidin | -461 cal/mol·K | 25 °C | ITC | |

| Biotin-Avidin | -20.3 kcal/mol | ~0 | - | - | Calorimetry | |

| Biotin-Streptavidin | -23 kcal/mol | - | - | - | Calorimetry | |

| Biotin-Streptavidin | Varies with temperature | Varies with temperature | -459.9 cal/mol·K | 2-40 °C | ITC |

Key Experimental Methodologies

The characterization of the biotin-avidin interaction relies on a suite of powerful biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare avidin or streptavidin solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a concentration of approximately 40 µM.

-

Prepare a biotin solution in the same buffer at a concentration of 750 µM. Ensure the buffer composition is identical for both protein and ligand to minimize heats of dilution.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell (typically 350 µL) and the biotin solution into the titration syringe (typically 250 µL) of an ITC instrument.

-

Set the experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of injections (e.g., 30 injections of 5 µL each) of the biotin solution into the protein solution at regular intervals (e.g., 200 seconds) with constant stirring (e.g., 75 rpm).

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., an independent binding model) to determine the binding affinity (Ka or Kd), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.

Methodology:

-

Sensor Chip Preparation:

-

Use a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA).

-

Alternatively, functionalize a gold-coated sensor chip by first creating a self-assembled monolayer (SAM) with a biotin-containing thiol, followed by the immobilization of streptavidin.

-

-

Ligand Immobilization:

-

Inject a solution of biotinylated protein (the ligand) over the streptavidin-coated surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture.

-

Monitor the response units (RU) to control the amount of immobilized ligand.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte (the binding partner) over the sensor surface and a reference flow cell (without immobilized ligand) to monitor association.

-

-

Dissociation:

-

Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration (if applicable):

-

Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 3.0) to remove the bound analyte, preparing the surface for the next cycle. Note that the biotin-streptavidin bond itself is generally considered irreversible under typical regeneration conditions.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Atomic Force Microscopy (AFM)

AFM-based force spectroscopy can directly measure the unbinding force of a single biotin-avidin complex, providing insights into the mechanical strength and energy landscape of the interaction.

Methodology:

-

AFM Tip Functionalization:

-

Aminofunctionalize the AFM tip surface.

-

Covalently attach biotin to the tip, often via a flexible linker like polyethylene glycol (PEG), using NHS-ester chemistry.

-

-

Substrate Preparation:

-

Immobilize avidin or streptavidin on a suitable substrate, such as a freshly cleaved mica sheet. The density of the immobilized protein can be controlled by adjusting the incubation concentration and time.

-

-

Force Spectroscopy:

-

Bring the biotin-functionalized AFM tip into contact with the avidin-coated surface to allow for bond formation.

-

Retract the tip at a constant pulling speed. The deflection of the cantilever is monitored, which is proportional to the applied force.

-

The force required to rupture the biotin-avidin bond is measured as a distinct peak in the force-distance curve.

-

-

Data Analysis:

-

Collect a large number of force-distance curves to generate a histogram of rupture forces.

-

The most probable rupture force can be determined from the histogram. By performing measurements at different pulling speeds (loading rates), the dissociation kinetics and the energy landscape of the interaction can be explored.

-

References

- 1. researchgate.net [researchgate.net]

- 2. bruker-nano.jp [bruker-nano.jp]

- 3. Next Generation Methods for Single-Molecule Force Spectroscopy on Polyproteins and Receptor-Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. High-Affinity Immobilization of Proteins Using Biotin- and GST-Based Coupling Strategies | Springer Nature Experiments [experiments.springernature.com]

Biotin-PEG3-Alcohol: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins for degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.

Biotin-PEG3-alcohol is a versatile linker that has gained significant attention in PROTAC development. This guide provides an in-depth technical overview of Biotin-PEG3-alcohol, its application in PROTAC synthesis, and the experimental protocols for evaluating the resulting protein degraders.

Core Concepts of PROTAC Technology

PROTACs leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein into close proximity with an E3 ubiquitin ligase, PROTACs facilitate the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.

Biotin-PEG3-Alcohol: Properties and Advantages

Biotin-PEG3-alcohol is a chemical linker with the following structure:

-

Biotin: A high-affinity ligand for streptavidin and avidin, which can be exploited for various biochemical assays.

-

PEG3: A three-unit polyethylene glycol spacer that enhances solubility and provides flexibility to the PROTAC molecule.

-

Alcohol: A terminal hydroxyl group that allows for straightforward conjugation to a variety of functional groups on the POI ligand.

Table 1: Chemical Properties of Biotin-PEG3-Alcohol

| Property | Value |

| Molecular Formula | C16H29N3O5S |

| Molecular Weight | 375.49 g/mol |

| CAS Number | 289714-02-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

PROTAC Development Workflow Utilizing Biotin-PEG3-Alcohol

The development of a PROTAC using Biotin-PEG3-alcohol typically follows a multi-step process, from design and synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Biotin-PEG3-Alcohol

This protocol describes a general procedure for conjugating Biotin-PEG3-alcohol to a POI ligand containing a carboxylic acid functional group.

Materials:

-

Biotin-PEG3-alcohol

-

POI ligand with a carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Silica gel for column chromatography

Procedure:

-

Dissolve the POI ligand (1 equivalent) and Biotin-PEG3-alcohol (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate vial, dissolve DCC (1.5 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the DCC solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the final PROTAC product by NMR and mass spectrometry.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to determine the degradation of the target protein in cells treated with the synthesized PROTAC.[1]

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Table 2: Representative Degradation Data for a BRD4 PROTAC

| PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Loading Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 15 |

| 10000 | 18 |

From this data, a dose-response curve can be generated to calculate the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[2]

Materials:

-

Cell line expressing the POI and the E3 ligase

-

Synthesized PROTAC

-

MG132 (proteasome inhibitor)

-

Non-denaturing lysis buffer

-

Antibody against the E3 ligase (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies against the POI and E3 ligase (for Western blotting)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex). Lyse the cells using a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase to capture the E3 ligase and any interacting proteins. Use Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders. Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.

Protocol 4: Biotin Pull-Down Assay for Target Engagement

The biotin moiety on the PROTAC allows for a direct assessment of target engagement.

Materials:

-

Cell lysate from cells treated with the biotinylated PROTAC

-

Streptavidin-coated magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibody against the POI (for Western blotting)

Procedure:

-

Incubation: Incubate the cell lysate with streptavidin-coated magnetic beads. The biotinylated PROTAC, along with any bound proteins, will bind to the beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the PROTAC and its binding partners from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the POI. Detection of the POI confirms that the biotinylated PROTAC is engaging with its intended target within the cell.

Signaling Pathways Targeted by PROTACs

PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in disease. The degradation of these key proteins can lead to the downregulation of these pathways.

References

A Comprehensive Technical Guide to the Storage of Biotin-PEG3-OH

For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount to the success and reproducibility of experiments. This guide provides an in-depth overview of the optimal storage conditions for Biotin-PEG3-OH, a commonly used bifunctional linker in bioconjugation, proteomics, and drug delivery systems. Adherence to these guidelines will ensure the compound's stability and performance.

Core Storage Recommendations

This compound is a hydrophilic polyethylene glycol (PEG) linker containing a biotin moiety and a terminal hydroxyl group. While relatively stable, its long-term integrity is dependent on specific storage conditions that mitigate degradation pathways such as oxidation and hydrolysis.

Quantitative Storage Parameters

The following table summarizes the key quantitative data for the storage and handling of this compound, compiled from various supplier datasheets.

| Parameter | Recommended Condition | Notes |

| Long-Term Storage Temperature | -20°C | Some suppliers also indicate -18°C is acceptable. For stock solutions, -80°C can extend stability. |

| Light Exposure | Store in the dark; avoid light | Protection from light is crucial to prevent potential photo-degradation. |

| Moisture | Desiccate | The compound, like many PEGylated reagents, can be hygroscopic. Storing with a desiccant is recommended. |

| Shelf Life (as solid) | Up to 24 months or longer | When stored at -20°C in the dark, a shelf life of at least 24 months can be expected[1]. Another source suggests a stability of ≥ 4 years for a similar compound under these conditions. |

| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C | These are general guidelines for similar biotinylated PEG compounds and represent good laboratory practice[2][3]. |

| Shipping Temperature | Ambient or on wet ice | Short-term exposure to ambient temperatures during shipping does not typically compromise the product's integrity[1][4]. |

Handling and Preparation of Solutions

Proper handling is as critical as long-term storage for maintaining the quality of this compound.

-

Equilibration: Before opening, the vial should be allowed to equilibrate to room temperature. This prevents the condensation of moisture onto the compound, which can lead to hydrolysis.

-

Solubility: this compound is soluble in water, DMSO, DMF, and alcohols. For aqueous solutions, it is advisable to use them promptly or store them at appropriate temperatures as indicated for stock solutions. If using water as a stock solvent, filtering through a 0.22 µm filter is good practice for sterile applications.

-

Stock Solutions: For maximum stability, prepare stock solutions in anhydrous solvents like DMSO or DMF and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols: Stability Assessment

While specific experimental protocols for the stability of this compound are not extensively published in peer-reviewed literature, the recommended storage conditions are derived from standard industry practices for ensuring the stability of similar chemical compounds. The primary methods for quality control and stability assessment by manufacturers include:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the purity of the compound. For stability testing, a sample stored under specific conditions is analyzed at various time points to detect any degradation products. A purity of ≥95% is a common quality control standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is utilized to confirm the chemical structure of this compound. Over time, the appearance of new peaks or changes in the integration of existing peaks can indicate degradation.

Logical Workflow for Ensuring Compound Stability

The following diagram illustrates the critical workflow from receiving the compound to its experimental use, emphasizing the points at which storage conditions are crucial for maintaining its integrity.

References

In-Depth Technical Guide: Safety Data for Biotin-PEG3-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for Biotin-PEG3-OH. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from various sources, including SDS for structurally similar molecules, safety assessments of its core components (biotin and polyethylene glycol), and general toxicological principles. It is intended to inform researchers and professionals in drug development on the safe handling, potential hazards, and relevant biological context of this compound.

Core Safety & Physicochemical Data

The following tables summarize the key quantitative data available for this compound and its components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | DC Chemicals |

| Synonyms | Biotin-PEG3-alcohol | DC Chemicals |

| CAS Number | 289714-02-9 | Lumiprobe[1] |

| Molecular Formula | C16H29N3O5S | BroadPharm[2] |

| Molecular Weight | 375.48 g/mol | PurePEG[3] |

| Appearance | White solid | Lumiprobe[1] |

| Solubility | Soluble in water, DMSO, and DMF | BroadPharm[2] |

| Storage Conditions | -20°C in the dark, desiccated | Lumiprobe |

Table 2: Summary of Toxicological Data (Extrapolated)

| Hazard | Classification & Precautionary Statements | Source & Context |

| Acute Oral Toxicity | GHS Category 4: Harmful if swallowed (H302). P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | MSDS for Biotin-PEG3-alcohol (DC Chemicals) |

| Skin Corrosion/Irritation | Not classified as a skin irritant. Prolonged contact may cause non-allergic contact dermatitis. | Based on safety assessments of biotin and PEGs. |

| Serious Eye Damage/Irritation | May cause eye irritation in susceptible individuals. | Inferred from data on Biotin-PEG3-Amine and biotin. |